molecular formula C11H13ClO3 B1451311 3-Methoxy-2-propoxybenzoyl chloride CAS No. 23966-84-9

3-Methoxy-2-propoxybenzoyl chloride

Cat. No. B1451311
CAS RN: 23966-84-9
M. Wt: 228.67 g/mol
InChI Key: XKRVQELXTBLABV-UHFFFAOYSA-N
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Description

3-Methoxy-2-propoxybenzoyl chloride is a chemical compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 . It is used for proteomics research .

Scientific Research Applications

Synthesis Methodologies

  • Facile Synthesis of Derivatives : A study described a facile synthesis pathway for derivatives involving methoxy-substituted benzoyl chlorides. These compounds are key intermediates in producing complex molecules with potential pharmaceutical applications (Havaldar, Bhise, & Burudkar, 2004).
  • Coordination and Activation in Metal Complexes : Another research discussed the synthesis and characterization of a metal complex involving acyl-NHC osmium cooperative system, showcasing the compound's ability to coordinate small molecules and activate B-H and O-H bonds (Bolaño et al., 2015).

Materials Science Applications

  • Solid-State Fluorescence Properties : Research on styrylbenzoxazole derivatives, including methoxy-substituted compounds, highlighted their solid-state fluorescence properties, relevant for designing luminescent materials (Bremond et al., 2021).

Biological Activities

  • Antioxidant and Antimicrobial Activities : A study synthesized novel 3-alkyl-4-[3-methoxy-4-(p-nitrobenzoxy)-benzylideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones and tested them for in vitro antibacterial and antioxidant capacities, indicating their potential as pharmaceutical agents (Manap et al., 2022).

properties

IUPAC Name

3-methoxy-2-propoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-7-15-10-8(11(12)13)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRVQELXTBLABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293031
Record name 3-Methoxy-2-propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-propoxybenzoyl chloride

CAS RN

23966-84-9
Record name 3-Methoxy-2-propoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23966-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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